![molecular formula C21H18BrN5O3 B2729117 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide CAS No. 1326858-16-5](/img/no-structure.png)
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C21H18BrN5O3 and its molecular weight is 468.311. The purity is usually 95%.
BenchChem offers high-quality 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- The synthesis of innovative heterocycles, incorporating moieties such as thiadiazole, and their assessment against various biological targets, exemplifies the broad interest in creating novel compounds for potential use in pest control and as antimicrobial agents. For example, new heterocycles were synthesized and tested against the cotton leafworm, Spodoptera littoralis, highlighting the role of such compounds in developing insecticidal agents (Fadda et al., 2017).
- Another study focused on the synthesis of new heterocycles incorporating the antipyrine moiety, demonstrating their antimicrobial activities. This research underlines the versatility of heterocyclic chemistry in creating compounds with potential therapeutic uses (Bondock et al., 2008).
Coordination Complexes and Antioxidant Activity
- Research into pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions reveals the structural diversity achievable with such frameworks. These studies not only explore the chemistry of coordination complexes but also assess the antioxidant activity of these compounds, suggesting potential applications in mitigating oxidative stress (Chkirate et al., 2019).
Anticancer and Antimicrobial Potential
- The exploration of antipyrine-based heterocycles for their anticancer and antimicrobial activities exemplifies the ongoing search for new therapeutic agents. Synthesizing and testing these compounds against various cancer cell lines and microbial strains contribute valuable data to the fields of oncology and infectious diseases (Riyadh et al., 2013).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-bromobenzoyl chloride with 5-amino-3-ethoxy-1H-pyrazole to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with 4-amino-1,2,4-triazole-3-thiol to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Starting Materials": [ "4-bromobenzoyl chloride", "5-amino-3-ethoxy-1H-pyrazole", "4-amino-1,2,4-triazole-3-thiol", "N-(2-ethoxyphenyl)acetamide" ], "Reaction": [ "Step 1: 4-bromobenzoyl chloride is reacted with 5-amino-3-ethoxy-1H-pyrazole in the presence of a base such as triethylamine to form 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride.", "Step 2: 2-(4-bromophenyl)-5-amino-3-ethoxy-1H-pyrazole-4-carbonyl chloride is then reacted with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to form 2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide.", "Step 3: The final compound is purified using standard techniques such as column chromatography." ] } | |
Número CAS |
1326858-16-5 |
Nombre del producto |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-ethoxyphenyl)acetamide |
Fórmula molecular |
C21H18BrN5O3 |
Peso molecular |
468.311 |
Nombre IUPAC |
2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C21H18BrN5O3/c1-2-30-19-6-4-3-5-16(19)24-20(28)12-26-21(29)18-11-17(25-27(18)13-23-26)14-7-9-15(22)10-8-14/h3-11,13H,2,12H2,1H3,(H,24,28) |
Clave InChI |
OPKGAWJUFPXEBN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)C3=CC(=NN3C=N2)C4=CC=C(C=C4)Br |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



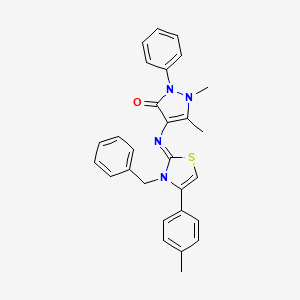
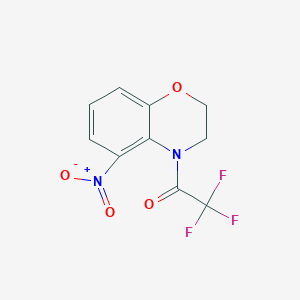
![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
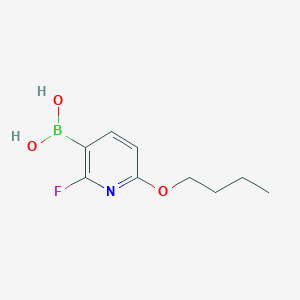
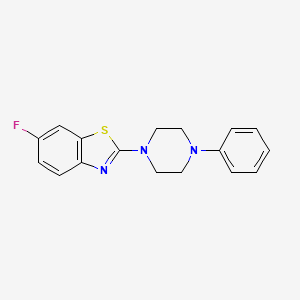
![N-(naphtho[1,2-d]thiazol-2-yl)-3-nitrobenzamide](/img/structure/B2729046.png)
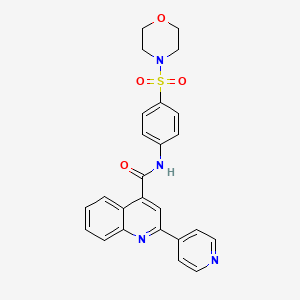
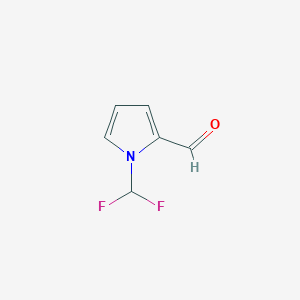
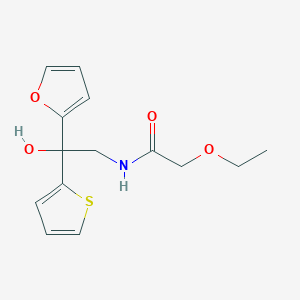

![Cyclobutyl(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2729056.png)
![Methyl 2-[6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetate](/img/structure/B2729057.png)